"Adenosine 3',5'-diphosphate"

Description

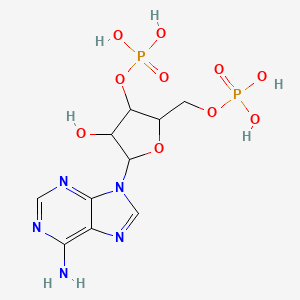

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTCPDAXWFLDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862518 | |

| Record name | 9-(3,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Enigma: An In-depth Technical Guide to Adenosine 3',5'-diphosphate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 3',5'-diphosphate (PAP) has long been recognized as a metabolic byproduct of sulfotransferase (SULT) reactions. However, emerging research has unveiled its multifaceted roles within the cell, extending beyond simple metabolic waste to encompass intricate signaling functions, particularly in response to cellular stress. This technical guide provides a comprehensive exploration of the current understanding of PAP's function, metabolism, and its implications in cellular regulation and drug development. We delve into the core molecular mechanisms, present quantitative data on enzymatic interactions, and provide detailed experimental protocols for the study of this increasingly significant nucleotide.

Core Functions of Adenosine 3',5'-diphosphate in Cellular Homeostasis

Adenosine 3',5'-diphosphate is a key molecular player at the intersection of metabolism and cellular signaling. Its primary functions can be categorized as follows:

-

Product and Inhibitor of Sulfotransferase Reactions: PAP is the universal byproduct of all sulfotransferase (SULT) enzymatic reactions, where a sulfonyl group is transferred from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor substrate.[1] This process is crucial for the detoxification of xenobiotics, the metabolism of drugs, and the regulation of endogenous molecules such as steroids and neurotransmitters.[2][3][4] Accumulation of PAP can lead to product inhibition of SULTs, thereby regulating the rate of sulfonation.[5] This inhibitory role is a critical consideration in pharmacology and toxicology, as it can influence the metabolic fate of numerous compounds.

-

A Key Signaling Molecule in Plant Stress Response: In the plant kingdom, PAP has been identified as a critical retrograde signaling molecule that communicates stress signals from the chloroplasts and mitochondria to the nucleus.[6] Under conditions of drought and high light stress, PAP levels increase significantly, initiating a signaling cascade that alters gene expression to promote stress tolerance.[7][8][9]

-

Regulation of Cellular RNA Metabolism: A key downstream effect of PAP signaling, particularly in plants, is the inhibition of 5'-3' exoribonucleases (XRNs).[10] By inhibiting these enzymes, PAP influences RNA turnover and processing, leading to changes in the transcriptome that are crucial for acclimating to stressful environments.

The Metabolic Landscape of PAP

The cellular concentration of PAP is tightly regulated through a balance of its production by SULTs and its degradation by specific phosphatases.

Synthesis of the Precursor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

The availability of PAP is intrinsically linked to the synthesis of its precursor, PAPS. PAPS is synthesized from ATP and inorganic sulfate (B86663) in a two-step enzymatic reaction catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).

Degradation of PAP

The accumulation of PAP can be toxic to cells, necessitating efficient clearance mechanisms. The primary enzyme responsible for PAP degradation is the 3'(2'),5'-bisphosphate nucleotidase, also known as SAL1 in plants. This enzyme hydrolyzes PAP to adenosine monophosphate (AMP) and inorganic phosphate (B84403) (Pi).

Quantitative Insights into PAP-Enzyme Interactions

Understanding the kinetics of the enzymes that produce and degrade PAP is essential for predicting its cellular behavior and its impact on metabolic pathways.

| Enzyme | Substrate | Organism | Km (µM) | kcat (min⁻¹) | Ki (µM) for PAP | Reference(s) |

| SAL1 Phosphatase | PAP | Arabidopsis thaliana | 9.9 ± 3.3 (monomeric, reduced) | 123 ± 18 | - | |

| 8.7 ± 5.2 (dimeric, reduced) | 24.4 ± 1.1 | - | ||||

| 8.3 ± 1.2 (monomeric, oxidized) | 119 ± 13 | - | ||||

| 4.2 ± 1.8 (dimeric, oxidized) | 4.3 ± 1.3 | - | ||||

| Sulfotransferase 1A1 (SULT1A1) | p-Nitrophenol | Human | - | - | ~14 (IC50) | [5] |

Table 1: Kinetic parameters of enzymes involved in PAP metabolism.

PAP-Mediated Signaling Pathways

Retrograde Signaling in Plants

The most well-characterized signaling role for PAP is in the plant retrograde signaling pathway, which is activated by drought and high light stress.

Under stress conditions, reactive oxygen species (ROS) accumulate in the chloroplasts, leading to the oxidative inactivation of the SAL1 phosphatase. This inactivation prevents the degradation of PAP, causing its accumulation. PAP is then transported out of the chloroplast and into the nucleus, where it inhibits the activity of XRNs.[10] This inhibition leads to the altered expression of stress-responsive genes, ultimately enhancing the plant's tolerance to the environmental challenge.

Emerging Roles in Mammalian Cells

While the signaling functions of PAP are well-established in plants, its role in mammalian cells is less clear and appears to be primarily metabolic. However, some studies suggest that PAP, or the enzymes that regulate its levels, may have broader implications in cellular signaling. For instance, pokeweed antiviral protein (PAP) has been shown to induce the activation of c-Jun NH2-terminal kinase (JNK) in mammalian cells, suggesting a potential link to stress-response pathways.[11][12] Further research is needed to elucidate any direct signaling roles of Adenosine 3',5'-diphosphate in animal cells.

The Role of PAP in Drug Metabolism and Development

The inhibitory effect of PAP on sulfotransferases has significant implications for drug metabolism. Since SULTs are responsible for the metabolism of a wide range of drugs, the accumulation of PAP can lead to decreased clearance and potential toxicity.[2][13] Therefore, understanding the interplay between PAP levels and SULT activity is crucial for predicting drug-drug interactions and for the rational design of drugs that are metabolized through sulfonation. The regulation of drug-metabolizing enzymes is a complex process involving various transcription factors and signaling pathways, and PAP levels can indirectly influence this regulation by modulating SULT activity.[3][14][15]

Experimental Protocols

Quantification of Adenosine 3',5'-diphosphate by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of PAP in plant or animal cell extracts.

Materials:

-

Cell or tissue samples

-

Liquid nitrogen

-

Extraction buffer (e.g., 80% methanol)

-

Internal standard (e.g., ¹³C-labeled PAP)

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reverse-phase HPLC column

Workflow:

Methodology:

-

Sample Preparation: Flash-freeze collected cell or tissue samples in liquid nitrogen to quench metabolic activity. Homogenize the samples in ice-cold extraction buffer containing a known amount of internal standard.

-

Extraction: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant containing the extracted metabolites.

-

Sample Concentration: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC analysis. Centrifuge to remove any insoluble material.

-

HPLC-MS/MS Analysis: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate PAP from other cellular components.[16][17][18][19] Detect and quantify PAP using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both PAP and the internal standard.

Sulfotransferase Activity Assay (Continuous Spectrophotometric)

This assay allows for the real-time monitoring of SULT activity by coupling the production of PAP to a colorimetric or fluorometric signal.[20][21][22]

Principle: This assay utilizes a coupling enzyme system. The SULT of interest catalyzes the transfer of a sulfonyl group from PAPS to a suitable acceptor substrate, producing PAP. A coupling phosphatase then specifically hydrolyzes the 3'-phosphate from PAP, releasing inorganic phosphate (Pi). The released Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.[14][23][24][25][26]

Materials:

-

Purified recombinant sulfotransferase

-

Acceptor substrate (e.g., p-nitrophenol for SULT1A1)

-

PAPS

-

Coupling phosphatase (e.g., gPAPP)

-

Malachite Green phosphate detection reagent

-

Assay buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5)

-

96-well microplate and plate reader

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, acceptor substrate, and coupling phosphatase.

-

Initiation: Initiate the reaction by adding the sulfotransferase enzyme.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Detection: Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Measurement: Read the absorbance at approximately 620 nm using a microplate reader. The increase in absorbance is proportional to the amount of PAP produced and thus reflects the sulfotransferase activity.

PAP Phosphatase Activity Assay (Malachite Green)

This endpoint assay measures the activity of PAP phosphatases, such as SAL1, by quantifying the release of inorganic phosphate from PAP.

Materials:

-

Purified PAP phosphatase

-

Adenosine 3',5'-diphosphate (PAP) as substrate

-

Assay buffer appropriate for the phosphatase

-

Malachite Green phosphate detection reagent

-

96-well microplate and plate reader

Methodology:

-

Reaction Setup: In a 96-well plate, add the assay buffer and the PAP phosphatase enzyme.

-

Initiation: Start the reaction by adding the PAP substrate.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a set time.

-

Detection: Stop the reaction and add the Malachite Green reagent to detect the released inorganic phosphate.

-

Measurement: Measure the absorbance at approximately 620 nm. The amount of phosphate is determined by comparison to a standard curve of known phosphate concentrations.

Conclusion

Adenosine 3',5'-diphosphate is a molecule of growing importance in cellular biology. While its role as a byproduct and inhibitor of sulfotransferase reactions is well-established and has significant implications for drug metabolism, its function as a key signaling molecule in the plant stress response highlights its broader regulatory capacity. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to further explore the multifaceted roles of PAP in both health and disease. Future investigations into the potential signaling roles of PAP in mammalian cells and the precise quantification of its cellular concentrations under various physiological and pathological conditions will undoubtedly provide deeper insights into the intricate network of cellular regulation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Drug metabolism - Wikipedia [en.wikipedia.org]

- 3. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]

- 4. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 5. 3'-Phosphoadenosine-5'-phosphosulfate: photoaffinity ligand for sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for a SAL1-PAP Chloroplast Retrograde Pathway That Functions in Drought and High Light Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A chloroplast retrograde signal, 3’-phosphoadenosine 5’-phosphate, acts as a secondary messenger in abscisic acid signaling in stomatal closure and germination | eLife [elifesciences.org]

- 11. Expression of pokeweed antiviral protein in mammalian cells activates c-Jun NH2-terminal kinase without causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know [cfpie.com]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. researchgate.net [researchgate.net]

- 16. phcogres.com [phcogres.com]

- 17. researchgate.net [researchgate.net]

- 18. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A continuous assay for the spectrophotometric analysis of sulfotransferases using aryl sulfotransferase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phosphatase-Coupled Sulfotransferase Assay: R&D Systems [rndsystems.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. sciencellonline.com [sciencellonline.com]

- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 26. interchim.fr [interchim.fr]

Adenosine 3',5'-Diphosphate: A Key Retrograde Signaling Molecule in Cellular Stress Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Retrograde signaling, the communication from organelles to the nucleus, is a critical process for cellular homeostasis and adaptation to stress. A key player in this signaling cascade, particularly in plants, is adenosine (B11128) 3',5'-diphosphate (PAP). This molecule accumulates in chloroplasts and mitochondria under various stress conditions, including drought and high light, and acts as a mobile signal to modulate nuclear gene expression. This guide provides a comprehensive overview of the core aspects of PAP as a retrograde signaling molecule, including its synthesis, degradation, and mechanism of action. We present quantitative data on the SAL1-PAP-XRN signaling pathway, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

Introduction to Adenosine 3',5'-Diphosphate (PAP) Retrograde Signaling

Cellular organelles, such as chloroplasts and mitochondria, are central to a cell's response to environmental and metabolic cues. To coordinate a whole-cell response, these organelles communicate their status to the nucleus through a process known as retrograde signaling[1]. Adenosine 3',5'-diphosphate (PAP) has emerged as a crucial retrograde signaling molecule, primarily studied in the context of plant stress responses[2][3].

PAP is a byproduct of sulfur metabolism and is typically maintained at low levels within the cell[4][5]. However, under conditions of abiotic stress, such as drought and high light intensity, the cellular concentration of PAP dramatically increases[2][3]. This accumulation of PAP in the chloroplasts and mitochondria initiates a signaling cascade that ultimately alters nuclear gene expression, leading to enhanced stress tolerance[2][6].

The central pathway for PAP signaling involves its synthesis, its degradation by the phosphatase SAL1 (also known as FRY1), its transport to the nucleus, and its subsequent inhibition of 5'-3' exoribonucleases (XRNs)[2][3][7]. This inhibition of RNA degradation machinery leads to the altered expression of a suite of stress-responsive genes[2]. Furthermore, the SAL1-PAP retrograde pathway has been shown to interact with other crucial signaling pathways, including that of the plant hormone abscisic acid (ABA), to fine-tune physiological responses such as stomatal closure[8].

This technical guide will delve into the quantitative aspects of the SAL1-PAP-XRN pathway, provide detailed experimental methodologies for its investigation, and offer visual diagrams to elucidate the complex relationships within this signaling network.

The Core Signaling Pathway: SAL1-PAP-XRN

The SAL1-PAP-XRN signaling pathway is the cornerstone of PAP-mediated retrograde signaling. Under normal physiological conditions, the dual-function phosphatase SAL1, located in both chloroplasts and mitochondria, actively degrades PAP to adenosine monophosphate (AMP), thus keeping its concentration low[7][9].

During periods of stress, such as high light or drought, the production of reactive oxygen species (ROS) within the organelles leads to the oxidative inactivation of SAL1[10]. This inhibition of SAL1 activity results in the accumulation of PAP within the chloroplasts and mitochondria[2][7]. The accumulated PAP is then transported out of the organelles and into the cytosol, from where it can translocate to the nucleus[11].

In the nucleus, PAP exerts its primary effect by inhibiting the activity of 5'-3' exoribonucleases (XRNs), specifically the nuclear-localized XRN2 and XRN3 in Arabidopsis[12]. These enzymes are responsible for the degradation of various RNA molecules. By inhibiting XRNs, PAP stabilizes specific mRNA transcripts, leading to an upregulation of stress-responsive genes and contributing to the plant's ability to tolerate adverse conditions[2][13].

Signaling Pathway Diagram

Caption: The SAL1-PAP-XRN retrograde signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the SAL1-PAP-XRN signaling pathway, providing a basis for experimental design and interpretation.

Table 1: PAP Concentration in Arabidopsis thaliana

| Condition | Genotype | Fold Change in PAP vs. Wild Type (unstressed) | Reference |

| Unstressed | sal1 mutant | ~20-fold increase | [2][3][12] |

| Drought Stress | Wild Type | Significant increase | [2][6] |

Table 2: Enzyme Kinetics of SAL1 Phosphatase

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |

| Monomeric A. thaliana SAL1 (reduced) | PAP | 9.9 ± 3.3 | 123 ± 18 | [7] |

| Monomeric A. thaliana SAL1 (oxidized) | PAP | 8.3 ± 1.2 | 119 ± 13 | [7] |

| Dimeric A. thaliana SAL1 (reduced) | PAP | 8.7 ± 5.2 | 24.4 ± 1.1 | [7] |

| Dimeric A. thaliana SAL1 (oxidized) | PAP | 4.2 ± 1.8 | 4.3 ± 1.3 | [7] |

Table 3: Inhibition of Exoribonucleases by PAP

| Enzyme | Organism | PAP Concentration | % Inhibition | Reference |

| XRNs | Saccharomyces cerevisiae (yeast) | 0.1 mM | 40-65% | [12][14] |

| XRN1 | Human | Nanomolar range | Potent inhibitor | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the SAL1-PAP-XRN signaling pathway.

Protocol for PAP Extraction and Quantification from Arabidopsis Tissue by HPLC with Fluorescence Derivatization

This protocol is adapted from methods for adenine (B156593) nucleotide analysis and can be optimized for PAP quantification.

Workflow Diagram

Caption: Workflow for PAP extraction and quantification.

Materials:

-

Arabidopsis thaliana tissue (leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Perchloric acid (PCA), ice-cold

-

Potassium carbonate (K2CO3)

-

Acetate (B1210297) buffer (pH 4.5)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

PAP standard

-

Mobile phase: e.g., ion-pairing reagent like tetrabutylammonium (B224687) phosphate (B84403) in a suitable buffer[7]

Procedure:

-

Sample Collection and Homogenization:

-

Harvest Arabidopsis leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the frozen powder to a pre-weighed tube and add ice-cold perchloric acid.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding a solution of potassium carbonate (K2CO3) dropwise until the pH is between 6.5 and 7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.

-

Incubate on ice for 15 minutes.

-

Centrifuge at high speed for 10 minutes at 4°C to pellet the potassium perchlorate.

-

-

Fluorescent Derivatization:

-

HPLC Analysis:

-

Inject the derivatized sample onto a reversed-phase C18 column.

-

Separate the compounds using an appropriate gradient with a mobile phase containing an ion-pairing reagent[7].

-

Detect the fluorescent etheno-PAP derivative using a fluorescence detector with excitation at ~280 nm and emission at ~410 nm[7].

-

-

Quantification:

-

Prepare a standard curve using known concentrations of PAP standard that have been subjected to the same derivatization procedure.

-

Quantify the amount of PAP in the samples by comparing their peak areas to the standard curve.

-

Protocol for in vitro SAL1 Phosphatase Activity Assay

This protocol describes how to measure the activity of recombinant SAL1 protein using PAP as a substrate.

Workflow Diagram

Caption: Workflow for SAL1 phosphatase activity assay.

Materials:

-

Recombinant SAL1 protein

-

PAP substrate

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Malachite Green phosphate detection kit or similar phosphate quantification reagent

-

96-well microplate and plate reader

Procedure:

-

Reaction Setup:

-

In a 96-well microplate, prepare a reaction mixture containing the reaction buffer, MgCl2, and DTT.

-

Add the purified recombinant SAL1 protein to the reaction mixture.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a known concentration of PAP to each well.

-

Incubate the reaction for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).

-

-

Stopping the Reaction and Phosphate Detection:

-

At each time point, stop the reaction by adding the stop solution from the Malachite Green kit.

-

Add the Malachite Green reagent to detect the amount of inorganic phosphate (Pi) released from the hydrolysis of PAP.

-

Incubate for color development according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

-

Create a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi produced at each time point and determine the initial reaction velocity.

-

Enzyme activity can be expressed as nmol of Pi released per minute per mg of protein.

-

Protocol for in vitro Exoribonuclease (XRN) Inhibition Assay

This protocol describes how to assess the inhibitory effect of PAP on the activity of a 5'-3' exoribonuclease.

Workflow Diagram

Caption: Workflow for XRN inhibition assay.

Materials:

-

Recombinant 5'-3' exoribonuclease (e.g., yeast XRN1)

-

Radiolabeled single-stranded RNA substrate with a 5'-monophosphate end

-

PAP

-

Reaction buffer (e.g., Tris-HCl, pH 7.9, containing KCl, MgCl2, and DTT)[2]

-

Formamide loading dye

-

Denaturing polyacrylamide gel

-

Phosphorimager or X-ray film

Procedure:

-

RNA Substrate Preparation:

-

Synthesize a short RNA oligonucleotide in vitro using T7 RNA polymerase and a radiolabeled nucleotide (e.g., [α-32P]UTP).

-

Treat the transcribed RNA with a pyrophosphohydrolase to generate a 5'-monophosphate end, which is the preferred substrate for XRNs.

-

Purify the radiolabeled RNA substrate.

-

-

Inhibition Assay:

-

In separate tubes, prepare reaction mixtures containing the reaction buffer.

-

Add increasing concentrations of PAP to the tubes. Include a control with no PAP.

-

Add the purified recombinant XRN enzyme to each tube and pre-incubate for a short period on ice.

-

-

Enzyme Reaction:

-

Initiate the degradation reaction by adding the radiolabeled RNA substrate to each tube.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined time course.

-

-

Analysis of RNA Degradation:

-

At different time points, take aliquots from each reaction and stop the reaction by adding formamide loading dye.

-

Separate the RNA products on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA by autoradiography or using a phosphorimager.

-

-

Data Analysis:

-

Quantify the amount of full-length RNA remaining at each time point for each PAP concentration.

-

Plot the percentage of remaining RNA against time to determine the degradation rate.

-

Calculate the percent inhibition of XRN activity at each PAP concentration. From this data, an IC50 value can be determined.

-

Protocol for Stomatal Aperture Measurement in Response to PAP

This protocol details how to measure changes in stomatal aperture in Arabidopsis epidermal peels upon treatment with PAP.

Procedure:

-

Preparation of Epidermal Peels:

-

PAP Treatment:

-

Prepare a series of PAP solutions in the opening buffer at different concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM).

-

Transfer the epidermal peels with open stomata to the different PAP solutions.

-

Incubate for a specific duration (e.g., 90 minutes) under the same light conditions[12].

-

-

Microscopy and Image Acquisition:

-

Mount the epidermal peels on a microscope slide in the respective treatment solution.

-

Observe the stomata under a light microscope and capture digital images.

-

-

Stomatal Aperture Measurement:

-

Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore[4].

-

For each treatment, measure a sufficient number of stomata (e.g., at least 60 from multiple peels) to ensure statistical significance.

-

-

Data Analysis:

-

Calculate the average stomatal aperture for each PAP concentration.

-

Plot the average stomatal aperture against the PAP concentration to generate a dose-response curve.

-

Perform statistical analysis to determine the significance of the changes in stomatal aperture.

-

Conclusion

Adenosine 3',5'-diphosphate is a vital retrograde signaling molecule that plays a important role in the plant's response to abiotic stress. The SAL1-PAP-XRN pathway provides a clear mechanism by which the status of organelles can be communicated to the nucleus to orchestrate a coordinated cellular response. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this important signaling pathway and explore its potential for enhancing stress tolerance in plants and for identifying novel therapeutic targets. Further research into the transport mechanisms of PAP and the identification of additional downstream targets will undoubtedly provide a more complete understanding of its role in cellular signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical Characterization of Yeast Xrn1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Clear Nail Polish to Make Arabidopsis Epidermal Impressions for Measuring the Change of Stomatal Aperture Size in Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plantstomata.wordpress.com [plantstomata.wordpress.com]

- 5. In Vitro Analysis of RNA Degradation Catalyzed by Deadenylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xrn1p acts at multiple steps in the budding-yeast RNAi pathway to enhance the efficiency of silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Dissecting the Role of SAL1 in Metabolizing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate in Different Cell Compartments [frontiersin.org]

- 10. protocols.io [protocols.io]

- 11. accenttx.com [accenttx.com]

- 12. Analysis of Guard Cell Readouts Using Arabidopsis thaliana Isolated Epidermal Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mRNA degradation by processive 3'-5' exoribonucleases in vitro and the implications for prokaryotic mRNA decay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a "Second Phosphate": The Discovery and Early History of Adenosine 3',5'-diphosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, the discovery of novel nucleotides has often heralded paradigm shifts in our understanding of biological processes. While molecules like ATP and ADP were long recognized as central to energy currency, the mid-20th century unveiled a new layer of complexity with the identification of Adenosine (B11128) 3',5'-diphosphate, more commonly known as Adenosine 3',5'-bisphosphate or 3'-phosphoadenosine-5'-phosphate (PAP). This molecule, initially a byproduct in the newly discovered sulfation pathway, has since emerged as a critical signaling molecule in its own right. This technical guide delves into the historical discovery of PAP, inextricably linked to the groundbreaking work on "active sulfate (B86663)," and provides a detailed look at the experimental methodologies that first brought this important nucleotide to light.

The Quest for "Active Sulfate": A Historical Perspective

The story of Adenosine 3',5'-diphosphate begins with the scientific pursuit to understand how inert sulfate is utilized in biological systems for the synthesis of a vast array of sulfated compounds, including steroids, phenols, and polysaccharides. In the early 1950s, the prevailing hypothesis was the existence of an "active" form of sulfate that could act as a donor in enzymatic reactions.

It was the seminal work of Phillips W. Robbins and Fritz Lipmann in the mid-1950s that unraveled this mystery. Their research, primarily using enzyme fractions from rat liver, led to the identification of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor.[1] In their landmark 1956 paper, they first reported the identification of this "enzymatically active sulfate."[2] The subsequent transfer of the sulfate group from PAPS to an acceptor molecule invariably produced Adenosine 3',5'-diphosphate (PAP). Thus, the discovery of PAP was a direct consequence of the elucidation of the sulfation pathway.

The Two-Step Activation of Sulfate

Robbins and Lipmann demonstrated that the formation of PAPS is not a single event but a two-step enzymatic process, a pathway that is now known to be highly conserved across diverse life forms.[1]

-

Formation of Adenosine-5'-phosphosulfate (APS): The first step involves the reaction of ATP and inorganic sulfate, catalyzed by the enzyme ATP sulfurylase. This reaction forms APS and pyrophosphate (PPi).[3]

-

Phosphorylation of APS to PAPS: The second step is the phosphorylation of the 3'-hydroxyl group of APS by a second molecule of ATP, a reaction catalyzed by APS kinase. This yields the "active sulfate," PAPS.[4]

The subsequent utilization of PAPS in sulfation reactions, catalyzed by sulfotransferases, results in the transfer of the sulfonate group to an acceptor molecule and the release of Adenosine 3',5'-diphosphate (PAP).[5]

Signaling Pathways and Experimental Workflows

The discovery of Adenosine 3',5'-diphosphate was fundamentally linked to the elucidation of the sulfation pathway. The following diagrams illustrate the core biochemical pathway and the general experimental workflow used in its initial discovery.

Detailed Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the seminal works of the 1950s and have been adapted to reflect a more standardized format.

Protocol 1: Preparation of Enzyme Fractions from Rat Liver

This protocol describes the initial steps to partially purify the enzymes responsible for sulfate activation.

-

1. Homogenization:

-

Fresh or frozen rat livers were homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) using a Potter-Elvehjem homogenizer.

-

-

2. Centrifugation:

-

The homogenate was centrifuged at high speed (e.g., 100,000 x g for 60 minutes) to pellet microsomes and other cellular debris, yielding a clear supernatant (cytosolic fraction).

-

-

3. Ammonium Sulfate Fractionation:

-

The cytosolic fraction was subjected to fractional precipitation with ammonium sulfate. Different protein fractions were collected by centrifugation after adding increasing concentrations of saturated ammonium sulfate solution.

-

Robbins and Lipmann found that the ATP sulfurylase and APS kinase activities could be separated into different fractions, for instance, the 0-45% and 45-65% saturation fractions, respectively.

-

Protocol 2: Assay for PAPS Synthesis

This assay was crucial for identifying the "active sulfate" donor.

-

1. Reaction Mixture:

-

A typical reaction mixture contained:

-

Tris buffer (e.g., 0.1 M, pH 7.5)

-

ATP (e.g., 5-10 mM)

-

Magnesium chloride (MgCl₂) (e.g., 10-20 mM)

-

Inorganic sulfate (e.g., Na₂SO₄), often radiolabeled with ³⁵S for detection.

-

Enzyme fraction(s).

-

-

-

2. Incubation:

-

The reaction was initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

-

3. Termination:

-

The reaction was stopped, often by heating or the addition of acid.

-

-

4. Analysis:

-

The reaction products were analyzed using techniques like paper chromatography or paper electrophoresis to separate the newly synthesized ³⁵S-labeled PAPS from unreacted ³⁵SO₄²⁻ and other components.

-

Protocol 3: Assay for Sulfotransferase Activity and PAP Formation

This assay demonstrated the transfer of sulfate from PAPS to an acceptor and the concomitant formation of PAP.

-

1. Reaction Mixture:

-

A typical reaction mixture contained:

-

Buffer (e.g., Tris buffer, pH 7.5)

-

Synthesized PAPS (or a PAPS-generating system)

-

An acceptor molecule (e.g., p-nitrophenol)

-

A sulfotransferase-containing enzyme fraction.

-

-

-

2. Incubation and Termination:

-

Similar to the PAPS synthesis assay.

-

-

3. Analysis of Products:

-

The formation of the sulfated product (e.g., p-nitrophenylsulfate) could be measured spectrophotometrically.

-

The formation of PAP was confirmed by co-chromatography with a chemically synthesized or previously isolated standard.

-

Protocol 4: Separation and Identification of Nucleotides

The separation and identification of the novel adenosine phosphates were critical to their discovery.

-

1. Paper Chromatography:

-

A widely used technique at the time. Samples were spotted onto filter paper (e.g., Whatman No. 1) and developed in a solvent system.

-

A common solvent system for separating adenosine phosphates was isobutyric acid-ammonia-water.

-

The separated spots were visualized under UV light and their positions (Rf values) were compared to known standards (ATP, ADP, AMP).

-

-

2. Ion-Exchange Chromatography:

-

This technique provided better resolution. Columns packed with anion-exchange resins (e.g., Dowex-1) were used.[3]

-

Nucleotides were bound to the resin and then eluted with a gradient of increasing salt concentration (e.g., NaCl or formate (B1220265) buffers). The elution profile would separate compounds based on their net negative charge.

-

-

3. Characterization:

-

UV Spectroscopy: The characteristic UV absorbance of the adenine (B156593) base at ~260 nm was used to identify and quantify the isolated compounds.

-

Phosphate Analysis: The number of phosphate groups was determined by measuring the amount of inorganic phosphate released after acid hydrolysis.

-

Enzymatic Analysis: Specific enzymes, such as phosphatases, were used to selectively remove phosphate groups to aid in structural elucidation. For example, treatment of PAP with a 3'-nucleotidase would yield AMP.

-

Quantitative Data from Early Studies

The early publications on the discovery of PAP and PAPS focused more on the qualitative identification and the elucidation of the biochemical pathway rather than extensive quantitative kinetic analyses. However, some quantitative data can be gleaned from these foundational studies.

| Parameter | Value/Observation | Experimental Context | Reference |

| Enzyme Fractionation | ATP sulfurylase and APS kinase activities were separable by ammonium sulfate fractionation. | Rat liver homogenates. | [1] |

| PAPS Synthesis | Required both ATP and inorganic sulfate. | In vitro assays with purified enzyme fractions. | [2] |

| Stoichiometry | The formation of one mole of PAPS required two moles of ATP. | In vitro assays. | [1] |

| Product of Sulfation | PAP was identified as the product remaining after sulfate transfer from PAPS. | In vitro sulfotransferase assays. | [5] |

Conclusion

The discovery of Adenosine 3',5'-diphosphate was a pivotal moment in biochemistry, not only for its role in the newly defined sulfation pathway but also as a harbinger of its future recognition as a key signaling molecule. The meticulous experimental work of Robbins and Lipmann, employing the analytical techniques of their time, laid the foundation for our current understanding of sulfate metabolism and its profound implications in health and disease. This technical guide provides a glimpse into the ingenuity and rigorous scientific inquiry that led to the identification of this "second phosphate" on adenosine, a discovery that continues to resonate in modern biological research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bioprocessintl.com [bioprocessintl.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maternal control of the Drosophila dorsal–ventral body axis - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine 3',5'-diphosphate: A Core Technical Guide for Researchers

An In-depth Examination of the Biochemical Properties, Signaling Roles, and Experimental Analysis of a Key Cellular Metabolite

Adenosine (B11128) 3',5'-diphosphate (A3'5'P), also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a critical nucleotide metabolite involved in a variety of fundamental cellular processes. Arising as a byproduct of sulfotransferase reactions, A3'5'P plays a significant role in sulfur metabolism and has emerged as a key signaling molecule. Its accumulation can be toxic, necessitating tight regulatory control by specific phosphatases. This technical guide provides a comprehensive overview of the biochemical properties of A3'5'P, details on its interactions with enzymes, its role in signaling pathways, and protocols for its experimental investigation, tailored for researchers, scientists, and professionals in drug development.

Core Biochemical and Physical Properties

Adenosine 3',5'-diphosphate is a purine (B94841) ribonucleotide comprised of an adenine (B156593) base, a ribose sugar, and two phosphate (B84403) groups attached to the 3' and 5' positions of the ribose. This distinguishes it from its more commonly known isomer, adenosine 5'-diphosphate (ADP), where the two phosphate groups are linked in a pyrophosphate chain at the 5' position.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₅O₁₀P₂ | --INVALID-LINK-- |

| Molar Mass | 427.20 g/mol | --INVALID-LINK-- |

| Synonyms | 3'-Phosphoadenosine 5'-phosphate, PAP, 3',5'-ADP | --INVALID-LINK-- |

| Solubility | Soluble in water | Sigma-Aldrich |

Role in Sulfation Pathways and Enzyme Inhibition

A primary and well-characterized role of A3'5'P is its function as a product of sulfotransferase (SULT) reactions. In these reactions, the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), transfers its sulfonate group to a substrate, yielding a sulfated product and A3'5'P.[1]

A3'5'P is a potent product inhibitor of many sulfotransferases, playing a crucial role in regulating the process of sulfation. This inhibition is a key feedback mechanism that controls the levels of sulfated metabolites in the cell.

| Enzyme | Substrate | Ki (Inhibition Constant) | Reference |

| Heparan Sulfate Sulfotransferase | - | 0.07 µM | [2] |

| Sulfotransferase 1A1 (SULT1A1) | p-Nitrophenol | ~10 nM | [3] |

| Sulfotransferase 1A1 (SULT1A1) | β-Naphthol | ~10 nM | [3] |

| Sulfotransferase 1A1 (SULT1A1) | 17β-Estradiol (in MCF-7 cells) | 19 nM | [3] |

The binding affinity of molecules to proteins is quantified by the dissociation constant (Kd), with lower values indicating tighter binding. While specific Kd values for the direct binding of A3'5'P to a wide range of proteins are not extensively documented, the binding of related ligands to sulfotransferases in the presence of A3'5'P (as the SULT-PAP complex) provides insight into the high-affinity interactions that can occur. For instance, the potent inhibitor 17α-ethinylestradiol binds to the SULT1A1-PAP complex with a Kd of 4.3 ± 1.7 nM.[3]

Signaling Pathways and Cellular Regulation

While the signaling roles of ATP and adenosine are well-established in purinergic signaling, the specific signaling functions of A3'5'P are an area of active research. In plants, A3'5'P acts as a retrograde signaling molecule, communicating stress signals from the chloroplasts and mitochondria to the nucleus.[4] In mammalian cells, its roles are less defined but are beginning to be elucidated. The accumulation of A3'5'P is known to be toxic, suggesting that its cellular concentration is tightly regulated and that it may act as a signal of metabolic stress or dysregulation of sulfation pathways.[5]

The primary mechanism for regulating intracellular A3'5'P levels is through the action of 3'(2'),5'-bisphosphate nucleotidases and phosphatases, which hydrolyze A3'5'P to adenosine monophosphate (AMP) and inorganic phosphate.

Cellular Concentrations

Direct and comprehensive measurements of A3'5'P concentrations across various mammalian cell types and tissues are not widely available. However, understanding the cellular context of related adenosine nucleotides can provide a useful reference. For instance, interstitial concentrations of adenosine in human skeletal muscle at rest are approximately 220 ± 100 nmol/L, while ATP concentrations are around 126 ± 30 nmol/L.[6] The intracellular concentration of ATP is significantly higher, in the millimolar range.[7] Given that A3'5'P is a product of ongoing metabolic processes, its concentration is expected to be dynamically regulated and may vary significantly depending on the metabolic state of the cell and the activity of sulfotransferases and PAP phosphatases.

Experimental Protocols

Quantification of Adenosine 3',5'-diphosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of A3'5'P.

1. Sample Preparation:

-

Cellular or tissue samples are homogenized in a cold extraction buffer (e.g., 80% methanol) to precipitate proteins and quench enzymatic activity.

-

The mixture is centrifuged at high speed (e.g., 14,000 x g) at 4°C.

-

The supernatant containing the metabolites is collected and dried under a stream of nitrogen or by lyophilization.

-

The dried extract is reconstituted in a suitable solvent (e.g., 5% methanol (B129727) in water) for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

-

Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar molecules like A3'5'P.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used.

-

Mass Spectrometry: The analysis is performed in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for A3'5'P.

-

Precursor Ion (Q1): m/z 426.0

-

Product Ions (Q3): m/z 346.0 (loss of HPO₃), m/z 134.0 (adenine fragment) (Note: These transitions should be optimized on the specific mass spectrometer being used.)

-

3. Quantification:

-

A standard curve is generated using known concentrations of a purified A3'5'P standard.

-

An internal standard (e.g., a stable isotope-labeled version of A3'5'P) should be used to correct for matrix effects and variations in sample processing.

PAP Phosphatase Activity Assay (Malachite Green Method)

This colorimetric assay measures the activity of PAP phosphatases by detecting the inorganic phosphate (Pi) released from the hydrolysis of A3'5'P.

1. Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.

-

Substrate: Adenosine 3',5'-diphosphate (A3'5'P) solution in assay buffer.

-

Enzyme: Purified PAP phosphatase or cell lysate containing the enzyme.

-

Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate (B1676688) in acid.

-

Stopping Solution: e.g., Sodium citrate.

2. Assay Procedure:

-

Prepare a reaction mixture containing assay buffer and A3'5'P substrate in a 96-well plate.

-

Initiate the reaction by adding the enzyme preparation to the wells.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stopping solution.

-

Add the Malachite Green reagent to each well. A green color will develop in the presence of inorganic phosphate.

-

After a short incubation at room temperature, measure the absorbance at ~620-650 nm using a microplate reader.

3. Quantification:

-

A standard curve is prepared using known concentrations of a phosphate standard.

-

The amount of phosphate released in the enzymatic reaction is determined by comparing the absorbance values to the standard curve.

-

Enzyme activity is typically expressed as nmol of Pi released per minute per mg of protein.

Conclusion

Adenosine 3',5'-diphosphate is a multifaceted molecule that stands at the intersection of sulfur metabolism and cellular signaling. Its role as a product inhibitor of sulfotransferases highlights its importance in regulating a fundamental biochemical pathway. While its signaling functions in mammalian cells are still being uncovered, the toxicity associated with its accumulation and its established role in plant stress signaling point towards a broader significance in cellular homeostasis and response to metabolic cues. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biochemical properties and physiological relevance of this intriguing nucleotide. As our understanding of A3'5'P continues to grow, it may present new opportunities for therapeutic intervention in diseases associated with dysregulated sulfation and cellular stress.

References

- 1. researchgate.net [researchgate.net]

- 2. eubopen.org [eubopen.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Human Metabolome Database: Showing metabocard for Adenosine 3',5'-diphosphate (HMDB0000061) [hmdb.ca]

- 6. ahajournals.org [ahajournals.org]

- 7. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Adenosine 3',5'-Diphosphate (PAP) Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 3',5'-diphosphate (PAP) is a critical signaling molecule and a byproduct of essential metabolic pathways, including sulfur and lipid metabolism.[1] The intracellular concentration of PAP is tightly regulated, as its accumulation can be toxic to cellular systems.[2] This technical guide provides a comprehensive overview of the metabolic pathways governing PAP synthesis and degradation, with a focus on the key enzymes involved, their kinetics, and detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of nucleotide metabolism and its implications for drug development.

Introduction to Adenosine 3',5'-Diphosphate (PAP)

Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine-5'-phosphate, is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and two phosphate (B84403) groups attached to the 3' and 5' positions of the ribose.[2] It is primarily generated as a byproduct of sulfotransferase reactions, where the sulfuryl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is transferred to an acceptor molecule.[2]

While once considered merely a metabolic byproduct, PAP has emerged as a crucial signaling molecule in various organisms, particularly in plants, where it plays a central role in responses to abiotic stresses such as drought and high light.[3][4] In mammalian cells, the roles of PAP are less well-defined but are of growing interest due to its potential involvement in cellular signaling and the implications of its metabolism for human health and disease. The regulation of PAP levels is critical, and its degradation is primarily managed by a class of enzymes known as PAP phosphatases.[2]

PAP Metabolism: Synthesis and Degradation Pathways

The metabolism of PAP is a dynamic process involving its synthesis from PAPS and its subsequent degradation to adenosine monophosphate (AMP) and inorganic phosphate (Pi).

Synthesis of PAP

PAP is predominantly formed during sulfonation reactions catalyzed by sulfotransferases (SULTs). These enzymes utilize PAPS as a universal sulfuryl group donor for the modification of a wide range of substrates, including hormones, neurotransmitters, and xenobiotics. The transfer of the sulfuryl group to an acceptor molecule releases PAP.

References

- 1. Human Metabolome Database: Showing metabocard for Adenosine 3',5'-diphosphate (HMDB0000061) [hmdb.ca]

- 2. The SAL1 gene of Arabidopsis, encoding an enzyme with 3'(2'),5'-bisphosphate nucleotidase and inositol polyphosphate 1-phosphatase activities, increases salt tolerance in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of specific PP2A complexes involved in human cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Time-dependent effects of ATP and its degradation products on inflammatory markers in human blood ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Localization of Adenosine 3',5'-diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 3',5'-diphosphate (pAp), a key signaling molecule, plays a crucial role in cellular stress responses and metabolic regulation. Its production and degradation are tightly controlled within specific subcellular compartments, and its movement between these compartments is essential for its function as a retrograde signal. This technical guide provides a comprehensive overview of the intracellular localization of pAp, detailing its metabolic pathways, methods for its detection and quantification, and its role in intracellular signaling. While significant progress has been in understanding the qualitative aspects of pAp localization, particularly in plant cells, this guide also highlights the current limitations in the quantitative measurement of pAp concentrations within specific organelles and the absence of dedicated fluorescent probes for its direct visualization.

Introduction

Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine-5'-phosphate (pAp), is a pivotal signaling nucleotide found in a wide range of organisms, from bacteria to humans.[1] In recent years, pAp has gained significant attention for its role as a retrograde signaling molecule in plants, relaying information about the metabolic state of chloroplasts and mitochondria to the nucleus to modulate gene expression in response to environmental stresses such as drought and high light.[2][3] Understanding the precise subcellular localization of pAp is therefore critical to elucidating its physiological functions and its potential as a therapeutic target. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the current knowledge and experimental approaches related to the intracellular localization of pAp.

Intracellular Metabolism and Localization of pAp

The intracellular concentration of pAp is meticulously regulated by the coordinated action of synthesizing and degrading enzymes located in distinct subcellular compartments.

2.1. Biosynthesis and Degradation

In plants, pAp is primarily generated as a by-product of sulfate (B86663) assimilation. The final step of this pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor molecule by sulfotransferases, releasing pAp. While PAPS is synthesized in plastids, it is transported to the cytosol where most sulfotransferase reactions occur, leading to the generation of cytosolic pAp.

The primary enzyme responsible for pAp degradation is the SAL1 phosphatase (also known as FRY1 or ALX8), a nucleotidase that hydrolyzes pAp to adenosine monophosphate (AMP) and inorganic phosphate (B84403) (Pi).[3][4] In plants, SAL1 is dually targeted to both chloroplasts and mitochondria.[2][5] The activity of SAL1 is redox-regulated; under conditions of oxidative stress, SAL1 is inactivated, leading to the accumulation of pAp in these organelles.[6]

2.2. Subcellular Distribution

The currently understood distribution of pAp and its key metabolic enzymes is summarized below:

-

Cytosol: The primary site of pAp synthesis from PAPS.

-

Chloroplasts: A major site of pAp degradation by SAL1. pAp can be transported from the cytosol into chloroplasts.

-

Mitochondria: Another primary site of pAp degradation by SAL1. Similar to chloroplasts, pAp can be imported from the cytosol.

-

Nucleus: pAp translocates from its sites of accumulation (chloroplasts and mitochondria under stress) to the nucleus, where it exerts its regulatory effects on gene expression by inhibiting exoribonucleases (XRNs).[2][7]

-

Golgi Apparatus: In humans, pAp has been reported to be localized in the Golgi apparatus.[1]

Quantitative Data on pAp Localization

A significant challenge in the field is the lack of precise quantitative data on pAp concentrations within different subcellular compartments. While studies have shown a substantial increase (up to 20-fold) in the total cellular pAp levels in Arabidopsis thaliana sal1 mutants, specific concentrations in organelles like the chloroplasts, mitochondria, nucleus, and cytosol under both basal and stress conditions remain largely undetermined.[2][8] This knowledge gap hinders a complete understanding of the dynamics of pAp signaling.

Table 1: Qualitative and Inferred Quantitative Information on pAp Levels

| Cellular Compartment | Organism/Cell Type | Condition | pAp Level | Reference/Comment |

| Whole Leaf Tissue | Arabidopsis thaliana (wild-type) | Normal | Low/Undetectable | [3][4] |

| Whole Leaf Tissue | Arabidopsis thaliana (sal1 mutant) | Normal | ~20-fold increase vs. wild-type | [2][8] |

| Whole Leaf Tissue | Arabidopsis thaliana (wild-type) | Drought/High Light Stress | Accumulation | [2][3] |

| Golgi Apparatus | Homo sapiens | Not Specified | Present | [1] |

Note: The table highlights the current lack of specific quantitative data for pAp concentrations in subcellular fractions.

Experimental Protocols

Determining the subcellular localization of pAp requires a combination of techniques to isolate organelles and quantify the molecule.

4.1. Subcellular Fractionation

Subcellular fractionation by differential centrifugation is a fundamental method for isolating various organelles. The general workflow involves cell lysis followed by a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, chloroplasts (in plant cells), and microsomes, leaving the cytosol as the final supernatant.

Detailed Protocol for Subcellular Fractionation of Plant Cells (Arabidopsis thaliana):

This protocol is adapted from established methods for the isolation of chloroplasts and mitochondria.

-

Homogenization:

-

Harvest fresh plant material (e.g., Arabidopsis leaves) and keep it on ice.

-

Homogenize the tissue in ice-cold grinding buffer (e.g., 0.3 M sucrose, 25 mM TES-KOH pH 7.5, 3 mM MgCl₂, 4 mM L-cysteine, 1 mM EDTA, 0.1% BSA, and protease inhibitors) using a blender or mortar and pestle.

-

-

Filtration:

-

Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.

-

-

Chloroplast Isolation:

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet intact chloroplasts.

-

Gently resuspend the chloroplast pellet in a wash buffer and purify further using a Percoll gradient for higher purity.

-

-

Mitochondrial Isolation:

-

Take the supernatant from the chloroplast pelleting step and centrifuge at a higher speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet mitochondria.

-

Resuspend the mitochondrial pellet and purify using a density gradient (e.g., Percoll or sucrose).

-

-

Nuclear Isolation:

-

For nuclear isolation, a separate, gentler homogenization protocol is often required to maintain nuclear integrity. This typically involves using a specific nuclear isolation buffer and lower centrifugation speeds initially.

-

-

Cytosolic Fraction:

-

The final supernatant after high-speed centrifugation (e.g., 100,000 x g for 1 hour) is considered the cytosolic fraction.

-

4.2. Quantification of pAp by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like pAp from complex biological samples.

General Protocol Outline:

-

Extraction of pAp:

-

To the isolated subcellular fractions, add a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).

-

Incubate on ice and then centrifuge to pellet proteins and other macromolecules.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate pAp from other nucleotides using a suitable column (e.g., a HILIC or ion-pair reversed-phase column).

-

Detect and quantify pAp using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for pAp.

-

Use a stable isotope-labeled internal standard of pAp for accurate quantification.

-

4.3. Enzyme Activity Assays

4.3.1. SAL1 Phosphatase Activity Assay:

-

Principle: The activity of SAL1 can be measured by monitoring the production of phosphate from a substrate. While pAp is the natural substrate, a colorimetric substrate like p-nitrophenyl phosphate (pNPP) can be used for a more convenient assay.

-

Protocol Outline:

-

Incubate purified SAL1 enzyme or protein extracts from subcellular fractions with pNPP in a suitable buffer (e.g., Tris-HCl pH 7.5 with MgCl₂).

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

4.3.2. XRN1 Exoribonuclease Activity Assay:

-

Principle: The activity of XRNs is inhibited by pAp. This can be measured using a fluorogenic RNA substrate.

-

Protocol Outline:

-

Incubate purified XRN1 enzyme with a 5'-monophosphorylated, fluorescently labeled RNA substrate in the presence and absence of pAp.

-

The degradation of the RNA substrate by XRN1 leads to a decrease in fluorescence.

-

Monitor the fluorescence signal over time to determine the rate of RNA degradation and the inhibitory effect of pAp.

-

Visualization of Signaling Pathways and Workflows

5.1. pAp Retrograde Signaling Pathway

Caption: pAp-mediated retrograde signaling from organelles to the nucleus.

5.2. Experimental Workflow for pAp Localization

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Balance between the Activities of Chloroplasts and Mitochondria Is Crucial for Optimal Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulating the activities of chloroplasts and mitochondria promotes adenosine triphosphate production and plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.uchicago.edu [journals.uchicago.edu]

The Dual Identity of PAP: A Byproduct of Sulfur Metabolism and a Key Regulator of Lipid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acronym "PAP" presents a notable ambiguity in metabolic studies, referring to two distinct but crucial molecules: 3'-phosphoadenosine 5'-phosphate, a byproduct of sulfur metabolism, and phosphatidate phosphatase, a key enzyme in lipid synthesis. This technical guide provides a comprehensive overview of both entities, clarifying their separate roles and exploring the metabolic pathways in which they participate. We delve into the generation of 3'-phosphoadenosine 5'-phosphate from sulfotransferase reactions and its subsequent degradation, highlighting its emerging role as a signaling molecule. In parallel, we detail the function and regulation of phosphatidate phosphatase (lipin) in glycerolipid biosynthesis. This whitepaper aims to equip researchers with the foundational knowledge, experimental protocols, and pathway visualizations necessary to navigate the distinct yet significant contributions of each "PAP" to cellular metabolism.

Introduction: Unraveling the Two Faces of PAP

In the landscape of cellular biochemistry, the term "PAP" can be a source of confusion. It is critically important to distinguish between:

-

3'-Phosphoadenosine 5'-Phosphate (PAP): A byproduct of sulfotransferase reactions within sulfur metabolism. This molecule is what remains of the universal sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), after the transfer of its sulfonate group.

-

Phosphatidate Phosphatase (PAP): An enzyme, also known as lipin, that plays a pivotal role in lipid metabolism by catalyzing the dephosphorylation of phosphatidic acid to diacylglycerol.[1][2][3][4]

This guide will address both molecules, with a primary focus on 3'-phosphoadenosine 5'-phosphate as a byproduct of sulfur metabolism and its potential intersections with other metabolic pathways, including a discussion of its distinctness from the enzymatic PAP involved in lipid synthesis.

3'-Phosphoadenosine 5'-Phosphate (PAP) in Sulfur Metabolism

Generation of PAP: A Necessary Byproduct

Sulfation is a fundamental biological process involved in the detoxification of xenobiotics, regulation of hormones, and the structural integrity of macromolecules.[5] This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor, PAPS, to a substrate. This reaction yields a sulfated product and 3'-phosphoadenosine 5'-phosphate (PAP).[5]

The synthesis of PAPS itself is a two-step enzymatic process from ATP and inorganic sulfate, catalyzed by PAPS synthase (PAPSS).[6][7] The continuous consumption of PAPS in sulfation reactions inevitably leads to the production of PAP.

References

- 1. researchgate.net [researchgate.net]

- 2. Substrate specificity of a nucleotide pyrophosphatase responsible for the breakdown of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 3'-phosphoadenosine-5'-phosphosulfate in cells and Golgi fractions using hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Dissecting the Role of SAL1 in Metabolizing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate in Different Cell Compartments [frontiersin.org]

- 7. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of PAP in regulating gene expression.

An In-depth Technical Guide on the Role of Poly(A) Polymerase (PAP) in Regulating Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(A) Polymerases (PAPs) are a family of essential enzymes that catalyze the addition of a poly(A) tail to the 3' end of messenger RNA (mRNA) molecules, a process known as polyadenylation. This post-transcriptional modification is a critical regulatory hub in gene expression, profoundly influencing mRNA stability, nuclear export, and translational efficiency. The diverse family of PAP enzymes, operating in both the nucleus and the cytoplasm, provides multiple layers of control. Nuclear PAPs are central to the maturation of nearly all pre-mRNAs and play a key role in alternative polyadenylation (APA), a mechanism that generates mRNA isoforms with distinct regulatory fates. In the cytoplasm, PAPs mediate the dynamic lengthening of poly(A) tails on specific transcripts, thereby activating dormant mRNAs in response to developmental and environmental cues. The activity of these enzymes is tightly regulated by intricate signaling pathways, allowing cells to fine-tune gene expression programs. This guide provides a comprehensive overview of the mechanisms of PAP-mediated gene regulation, details key experimental methodologies, and summarizes quantitative data to serve as a technical resource for professionals in life sciences and drug development.

Introduction: The Central Role of Polyadenylation

The journey from a gene to a functional protein is a multi-step process, with numerous points of regulation. One of the most fundamental modifications to eukaryotic mRNA is the addition of a poly(A) tail, a stretch of adenosine (B11128) residues, to its 3' end. This process, catalyzed by Poly(A) Polymerase (PAP), is integral to the life cycle of an mRNA molecule.

Initially occurring in the nucleus as part of pre-mRNA processing, polyadenylation is tightly coupled with the termination of transcription. The resulting poly(A) tail, typically 200-250 nucleotides long in mammalian cells, serves several key functions[1][2][3]:

-

mRNA Stability: The poly(A) tail, in conjunction with Poly(A) Binding Proteins (PABPs), protects the mRNA from exonucleolytic degradation, thereby determining its half-life.

-

Nuclear Export: The tail is crucial for the efficient export of mature mRNA from the nucleus to the cytoplasm[1][4].

-

Translational Efficiency: In the cytoplasm, the poly(A) tail interacts with PABPs, which in turn recruit translation initiation factors to the 5' cap, promoting ribosome binding and protein synthesis[1][4][5].

Gene expression is not static; it is dynamically regulated. The length of the poly(A) tail can be altered in the cytoplasm, providing a swift and potent mechanism for controlling which proteins are made, when, and where. Shortening of the tail (deadenylation) generally leads to translational repression and eventual mRNA decay, while its elongation (cytoplasmic polyadenylation) can activate dormant mRNAs[5][6][7]. This dynamic control is essential for processes ranging from early embryonic development to synaptic plasticity in the brain[8][9].

The Diverse Family of Poly(A) Polymerases

The regulation of polyadenylation is orchestrated by a diverse family of PAP enzymes, which can be broadly categorized based on their subcellular localization and function. These include canonical nuclear PAPs and several non-canonical PAPs.

-

Canonical Nuclear PAPs (PAPα and PAPγ): These are the primary enzymes responsible for the de novo polyadenylation of most pre-mRNAs in the nucleus. They function as part of a large protein complex that recognizes specific sequences on the pre-mRNA to ensure proper cleavage and polyadenylation[1][2][10].

-

Non-canonical Nuclear PAP (Star-PAP): Speckle Targeted PIPKIα Regulated Poly(A) Polymerase (Star-PAP) is a distinct nuclear PAP that regulates a specific subset of mRNAs, often in response to cellular stress signals. Unlike the canonical PAPs, its activity is modulated by signaling molecules like phosphoinositides[1][2][11]. Star-PAP plays a crucial role in the alternative polyadenylation of genes involved in processes like oxidative stress response and DNA damage repair[10][12][13].

-

Cytoplasmic PAPs (e.g., GLD-2): These enzymes, also known as non-canonical PAPs, are responsible for elongating the poly(A) tails of specific mRNAs in the cytoplasm. Their activity is highly regulated and substrate-specific, often guided by RNA-binding proteins like CPEB (Cytoplasmic Polyadenylation Element Binding protein)[6][7]. This process is a key mechanism for translational activation during development and in neurons[6][8].

The existence of multiple PAPs with distinct targets and regulatory mechanisms highlights the complexity and precision of polyadenylation-dependent gene control[2][11].

Mechanisms of PAP-Mediated Gene Regulation

PAP enzymes regulate gene expression through two primary processes: nuclear polyadenylation, which includes the phenomenon of alternative polyadenylation, and cytoplasmic polyadenylation.

Nuclear Cleavage and Polyadenylation

In the nucleus, the 3' end formation of almost all mRNAs involves two coupled steps: endonucleolytic cleavage of the pre-mRNA followed by the synthesis of the poly(A) tail[2]. This process is carried out by a multi-protein complex known as the cleavage and polyadenylation (CPA) machinery. Key components include the Cleavage and Polyadenylation Specificity Factor (CPSF), which recognizes the canonical AAUAAA polyadenylation signal (PAS) upstream of the cleavage site, and the Cleavage Stimulation Factor (CstF), which binds to a downstream GU/U-rich element. PAP is recruited to this complex and, following cleavage, synthesizes the poly(A) tail[9]. The nuclear poly(A)-binding protein (PABPN1) then binds to the nascent tail, which helps to control its final length[2].

Caption: Nuclear pre-mRNA 3'-end processing pathway.

Alternative Polyadenylation (APA)

Over half of all human genes contain more than one potential polyadenylation site (PAS), allowing for the generation of different mRNA isoforms from a single gene through alternative polyadenylation (APA)[2][14][15]. APA can occur in the 3' untranslated region (3'UTR) or in introns.

-

3'UTR-APA: This is the most common form, resulting in mRNAs with the same protein-coding sequence but different 3'UTR lengths. A shorter 3'UTR can remove binding sites for microRNAs (miRNAs) or RNA-binding proteins (RBPs) that regulate stability and translation, often leading to increased protein production.

-

Intronic APA: Usage of a PAS within an intron leads to a truncated protein with a novel C-terminus.

The choice of which PAS to use is a regulated process. Different nuclear PAPs have been shown to play distinct roles in PAS selection[1][10]. For example, studies have demonstrated that deficiencies in canonical PAPs (PAPα, PAPγ) and the non-canonical Star-PAP lead to widespread changes in the relative expression of APA isoforms[10]. This suggests a model where the specific PAP recruited to the transcription machinery can guide PAS choice, adding another layer of regulatory complexity[1][12]. Genetic variations that affect PAS choice (apaQTLs) have been linked to variations in gene expression, protein levels, and disease risk[14][15].

Cytoplasmic Polyadenylation

Cytoplasmic polyadenylation is a mechanism for translational control that involves the elongation of the poly(A) tail of specific, dormant mRNAs already present in the cytoplasm[6][7][16]. This process is particularly prominent during early development, where maternal mRNAs are stored in an inactive state until they are needed[9].